5-Chloro-7-iodoquinoline

Descripción general

Descripción

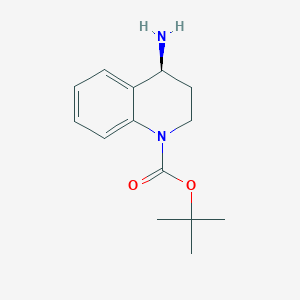

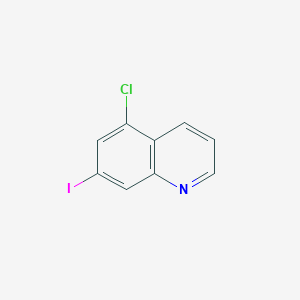

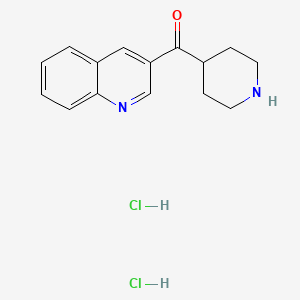

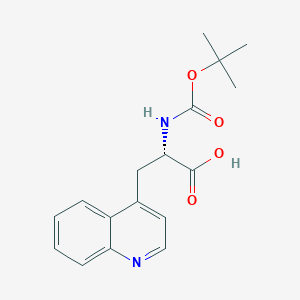

5-Chloro-7-iodoquinoline is a useful research compound. Its molecular formula is C9H5ClIN and its molecular weight is 289.50 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-7-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemosensor for Cadmium : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ and is potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Diarylquinolines : Selective stepwise substitution of iodine and chlorine atoms in 4-chloro-6-iodoquinoline allows for the synthesis of diarylquinolines with different aryl groups in 4- and 6-positions in a one-pot procedure with high yields (Tsvetkov et al., 2002).

Inhibitors of SARS-CoV-2 Infection : Clioquinol and its analogues, related to 5-Chloro-7-iodoquinoline, show potential as potent inhibitors of SARS-CoV-2 infection and its interaction with ACE2, offering promising leads for potential COVID-19 therapeutics (Olaleye et al., 2021).

Mitochondrial Toxin : Clioquinol-zinc chelate becomes a potent mitochondrial toxin when combined with zinc, potentially being the causative agent of subacute myelo-optic neuropathy (Arbiser et al., 1998).

Alzheimer's and Huntington's Disease Therapy : The therapeutic action of clioquinol in Alzheimer's and Huntington's disease may be linked to its ability to form complexes with neurotoxic trace metals, potentially modifying brain excitability or favoring plaque degradation (Ferrada et al., 2007).

Antiparkinsonian Drugs : 8-Hydroxyquinoline derivatives exhibit nonlinear optical properties and chemical stability, making them potential lead compounds for developing new antiparkinsonian drugs (Sureshkumar et al., 2018).

Determination in Biological Fluids : A method effectively determines chinoform levels in biological fluids and tissues of dogs after prolonged administration of the drug at a dose of 400 mg/kg/day, with high recovery rates (Matsuki et al., 1987).

Treatment for Leishmania Infection : A Pluronic® F127-based polymeric micelle system containing clioquinol shows potential as an effective and safe treatment for Leishmania amazonensis infection, with no organic toxicity observed (Tavares et al., 2019).

Propiedades

IUPAC Name |

5-chloro-7-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZYZIMBIPTULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)I)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-iodoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

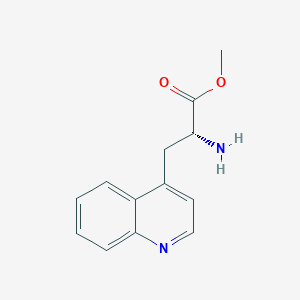

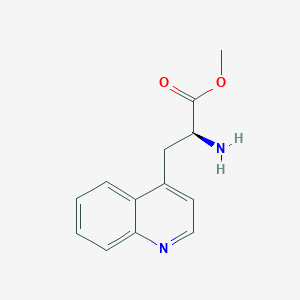

![3-[1,6]Naphthyridin-8-yl-acrylic acid methyl ester](/img/structure/B8192405.png)

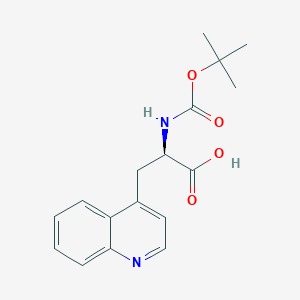

![[1,6]Naphthyridine-8-carboxylic acid methyl ester](/img/structure/B8192409.png)